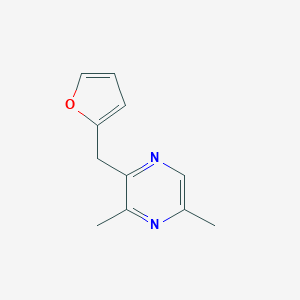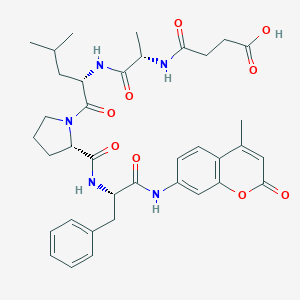
Tiagabine ethyl ester
Descripción general
Descripción
Tiagabine is an antiepileptic used to treat partial seizures . It is also used in the treatment for panic disorder as are a few other anticonvulsants . Though the exact mechanism by which tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor .
Synthesis Analysis
A new class of GABA reuptake inhibitors with sterically demanding, highly rigid tricyclic cage structures as the lipophilic domain was synthesized and investigated in regard to their biological activity at the murine GABA transporters . The construction of these compounds, consisting of nipecotic acid, a symmetric tricyclic amine, and a plain hydrocarbon linker connecting the two subunits via their amino nitrogens, was accomplished via reductive amination of a nipecotic acid derivative with an N-alkyl substituent displaying a terminal aldehyde function with tricyclic secondary amines .Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Tiagabine, a novel antiepileptic drug, exhibits clinical efficacy against complex refractory and myoclonic seizures. Its anticonvulsant mechanism is attributed to the blockade of neuronal and glial GABA-uptake, which increases GABA levels in the synaptic cleft. Tiagabine's potency in antagonizing tonic convulsions induced by various convulsive agents is notable, surpassing that of other antiepileptic drugs in preclinical studies. It's particularly effective against seizures induced by pentylenetetrazol and other convulsive agents, showcasing its distinct anticonvulsant profile (Dalby & Nielsen, 1997).
Potential in Treating Anxiety and Mood Disorders
Tiagabine's efficacy extends beyond its anticonvulsant effects. Studies suggest its potential use in treating anxiety and mood disorders. This aligns with its anxiolytic-like and antidepressant-like properties observed in various models. However, its sedative and motor-impairing properties observed in certain tests suggest a nuanced approach to its application in these areas (Sałat et al., 2015).
Impact on Chiral Centers
The stability of tiagabine's chiral centers under different conditions is crucial for its manufacturing and storage. A study focusing on R(-)-tiagabine ethyl ester and R(-)-tiagabine·HCl under various conditions like pH, temperature, and trace metal ions reveals significant insights. For instance, under acidic conditions and room temperature, R(-)-tiagabine ethyl ester shows minimal racemization in the absence of metal ions, an important consideration for its chemical stability (Zong-you, 2011).
Pharmacodynamic and Pharmacokinetic Properties
Tiagabine’s effectiveness as add-on therapy in managing refractory partial epilepsy is rooted in its pharmacodynamic and pharmacokinetic properties. It inhibits the uptake of GABA, prolonging inhibitory postsynaptic potentials, which is key in its action against seizures. However, its short plasma elimination half-life and inducible hepatic metabolism present considerations for its clinical use (Adkins & Noble, 1998).
Effects on Aggressive Behavior
Tiagabine has shown potential in reducing aggressive behavior. Studies indicate its capacity to decrease aggression in certain contexts, such as in adult males on parole, without significantly affecting other behaviors. This suggests a role for GABA in the regulation of human aggression and highlights tiagabine's potential in this area (Lieving et al., 2008).
Implications in Therapeutic Drug Monitoring
For effective therapeutic drug monitoring, accurate assay methods are vital. A gas chromatography-mass spectrometry assay method developed for tiagabine facilitates its monitoring in patients undergoing treatment. This supports tailored dosages for individual patients, enhancing the drug's efficacy and safety (Chollet et al., 1999).
Mecanismo De Acción
Though the exact mechanism by which Tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor . It is believed to be related to its ability to enhance the activity of gamma aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system .
Safety and Hazards
Direcciones Futuras
Tiagabine is approved by U.S. Food and Drug Administration (FDA) as an adjunctive treatment for partial seizures in individuals of age 12 and up . It may also be prescribed off-label by physicians to treat anxiety disorders and panic disorder as well as neuropathic pain (including fibromyalgia) . The future directions of Tiagabine ethyl ester are not explicitly mentioned in the search results.
Propiedades
IUPAC Name |
ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGCWILIYQUGIO-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468496 | |
| Record name | PIP017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiagabine ethyl ester | |
CAS RN |
145821-58-5 | |
| Record name | Tiagabine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIP017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAGABINE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV2DX6QW4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)

![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
